2-(2-Methyl-5-pyrrolidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Overview
Description
2-(2-Methyl-5-pyrrolidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride is a useful research compound. Its molecular formula is C10H19Cl2N3O and its molecular weight is 268.18 g/mol. The purity is usually 95%.
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Biological Activity
2-(2-Methyl-5-pyrrolidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride, with the CAS number 1361112-57-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound is derived from the pyrazole scaffold, which is known for its diverse biological activities. Pyrazoles have been shown to exhibit anti-inflammatory, analgesic, and antimicrobial properties. The specific structure of this compound suggests potential interactions with various biological targets, including enzymes and receptors involved in pain and inflammation pathways.
Anti-inflammatory Activity
Studies have indicated that compounds containing the pyrazole nucleus can inhibit inflammatory responses. For instance, derivatives of pyrazole have been tested for their ability to reduce carrageenan-induced edema in animal models, demonstrating comparable efficacy to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Properties
Research has shown that pyrazole derivatives possess significant antibacterial and antifungal activities. For example:
- Compounds were tested against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 4.69 µM to 156.47 µM .
- The antifungal activity was also notable, with effective concentrations against fungi like Candida albicans and Fusarium oxysporum .
In Vivo Studies
A study involving the administration of pyrazole derivatives demonstrated a marked reduction in pain response in rodent models when compared to control groups. The results suggested that these compounds may inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis, which is crucial in mediating inflammation and pain .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that certain concentrations could significantly inhibit cell proliferation, suggesting potential applications in cancer therapy .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(2-methyl-5-pyrrolidin-3-ylpyrazol-3-yl)ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-13-9(3-5-14)6-10(12-13)8-2-4-11-7-8;;/h6,8,11,14H,2-5,7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKGRBDWRDHKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCNC2)CCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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